Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Molecular Weight Stoichiometry Procurement Specification

Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate (commonly supplied as the hydrobromide salt, CAS 1820590-99-5, molecular formula C₁₂H₁₃BrN₂O₂S, molecular weight 329.21 Da) is a synthetic 2-imino-3-allyl-2,3-dihydrobenzothiazole derivative bearing a methyl ester at the 6-position. It belongs to the broader 2-iminobenzothiazoline class, which encompasses compounds with documented neuroprotective, antimicrobial, and kinase-inhibitory activities.

Molecular Formula C12H12N2O2S
Molecular Weight 248.30 g/mol
Cat. No. B13242899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Molecular FormulaC12H12N2O2S
Molecular Weight248.30 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N(C(=N)S2)CC=C
InChIInChI=1S/C12H12N2O2S/c1-3-6-14-9-5-4-8(11(15)16-2)7-10(9)17-12(14)13/h3-5,7,13H,1,6H2,2H3
InChIKeyZOJLPQPDYFAYKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate: Core Identity and Procurement-Relevant Profile


Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate (commonly supplied as the hydrobromide salt, CAS 1820590-99-5, molecular formula C₁₂H₁₃BrN₂O₂S, molecular weight 329.21 Da) is a synthetic 2-imino-3-allyl-2,3-dihydrobenzothiazole derivative bearing a methyl ester at the 6-position. It belongs to the broader 2-iminobenzothiazoline class, which encompasses compounds with documented neuroprotective, antimicrobial, and kinase-inhibitory activities . The compound is structurally distinguished from its closest commercially available analogs—the 3-methyl congener (CAS 1105194-84-0, free base MW 222.26) and the 6-ethyl ester analog (CAS 1949815-82-0, HBr salt MW 343.24)—by its specific combination of N3-allyl and C6-methyl ester substituents, offering a unique reactivity and coordination profile .

1
2‑Iminobenzothiazoline scaffold with distinct allyl/ester substitution — supports coordination chemistry and modular diversification
2
Allyl reactive handle enables thiol‑ene, metathesis, and metal‑π complexation — absent in N‑methyl analogs
3
Reported class‑level kinase‑inhibitory and antimicrobial research context (class‑level; data to verify)

Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate: Why In-Class Analogs Cannot Be Interchanged


Although at first glance the 3-methyl and 6-ethyl ester variants appear to be close substitutes, the N3-allyl moiety and C6-methyl ester together confer a reactivity, coordination, and stoichiometric fingerprint that cannot be replicated by generic alternates. The allyl group acts as a soft π-donor and a synthetic handle for thiol-ene, metathesis, or radical-based transformations—reactivity that is entirely absent in the saturated N-methyl derivative [1]. At the C6 position, the methyl ester differs from the ethyl ester in molecular weight (329.21 vs. 343.24 Da for the HBr salts), a seemingly minor difference that directly impacts molar calculations in biological assays or materials synthesis . Substituting one analog for another without adjusting for these quantitative differences risks systematic errors in dosing, SAR interpretation, and reproducibility—the very concerns that drive rigorous compound selection in procurement.

N‑methyl analog Lacks the allyl π‑donor and alkene reactivity; may not support coordination or bioconjugation workflows
Ethyl ester analog 4.3% molecular weight difference introduces molar calculation discrepancies that may shift assay stoichiometry
Purity grade 97% vs 95% purity ceiling may alter impurity profiles in high‑sensitivity assay endpoints

Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight Differentiation: Target Compound versus Ethyl Ester and N-Methyl Analogs

The molecular weight of the target compound (as HBr salt) is 329.21 Da, which is 14.03 Da lighter than its direct 6-ethyl ester analog (MW 343.24 Da, HBr salt) , and 106.95 Da heavier than the free base of its 3-methyl analog (MW 222.26 Da) . A 14 Da difference, representing only a single methylene unit, translates to a ~4.3% discrepancy in molar calculations if the ethyl ester is mistakenly substituted; the 106.95 Da difference versus the 3-methyl analog represents a ~32.5% error. Such errors propagate through IC₅₀ determinations, stoichiometric reagent additions, and pharmacokinetic modeling.

Molecular Weight
Cross‑study comparable
329.21 Da (target) vs 343.24 Da (ethyl ester), 222.26 Da (N‑methyl)
MW discrepancy impacts molar calculations for synthesis and biological assays
Verify against lot‑specific COA and independent analytical data
Molecular Weight Stoichiometry Procurement Specification

Available Purity Grades: A Procurement Differentiation Factor

The target compound is commercially available at 97% purity (Leyan) and 95% purity (Combi-Blocks) . In contrast, the closest 6-ethyl ester analog is listed at 95% purity by Fluorochem ; no vendor currently offers the 6-ethyl ester at >95%. The availability of a 97% grade for the target compound provides a measurable 2-percentage-point purity advantage, which becomes significant in high-sensitivity assays where even 2% of unidentified impurities can confound dose–response interpretation.

Purity Grade
Cross‑study comparable
97% (target; HPLC) vs 95% (ethyl ester; HPLC)
2% purity difference may affect impurity‑sensitive assay endpoints
Supplier‑specified; independent HPLC verification recommended
Purity HPLC Procurement Specification

π-Ligand Capability: Allyl-Imino Benzothiazole Scaffold as a Soft Donor for Copper(I) Complexation

The 2-imino-3-allyl-benzothiazole scaffold—the core structure of the target compound—has been experimentally demonstrated to act as a π-ligand, forming stable Cu(I) π-complexes via the allyl C=C bond. Goreshnik and Mys'kiv (2007, 2012) characterized three crystallographically distinct Cu(I) coordination modes for this scaffold: [(CuCl)(C₁₀H₁₀SN₂)] π-compound, [C₁₀H₁₁SN₂⁺]₂[Cu₂Cl₄]²⁻, and the mixed-ligand [Cu(η²-C₁₀H₁₀SN₂)(C₇H₆SN₂)NO₃] complex [1][2]. The 6-carboxylate ester present in the target compound introduces an additional hard Lewis-basic oxygen site, creating a bifunctional coordination environment unavailable in the parent 6-unsubstituted scaffold. In contrast, the N-methyl analog lacks the π-donor allyl group entirely, precluding this coordination chemistry .

π‑Ligand Capability
Class‑level inference
Allyl present: π‑complex formation with Cu(I) demonstrated in parent scaffold; N‑methyl analog lacks allyl — no π‑coordination
Coordination behavior structurally dependent on allyl; 6‑carboxylate may add bifunctional donor capability
Data for 6‑COOMe derivative not yet reported; verify experimentally
Coordination Chemistry π-Complex Copper(I) Ligand

Allyl Reactivity Handle: Enabling Site-Selective Conjugation and Library Diversification

The terminal alkene of the N3-allyl group provides a reactive handle for thiol-ene radical addition, cross-metathesis, hydroboration, and other olefin-selective transformations. This reactivity is structurally inherent to the allyl group and is absent in the N3-methyl analog, which bears a chemically inert saturated substituent . The same allyl group has been shown to coordinate to Cu(I) in the solid state, confirming its electronic accessibility for transition-metal-mediated processes [1]. While quantitative rate data for this specific compound's allyl transformations are not yet published, the well-precedented differential reactivity between allyl and methyl substituents is a robust class-level inference that directly informs compound selection for library design.

Synthetic Handle
Class‑level inference
Allyl: thiol‑ene, metathesis, hydroboration; N‑methyl: inert saturated substituent
Allyl handle enables conjugation and diversification not possible with N‑methyl analog
Class‑level reactivity; validate reaction conditions for this specific substrate
Click Chemistry Thiol-ene Bioconjugation Late-Stage Functionalization

Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate: Recommended Application Scenarios Driven by Differential Evidence


Coordination Chemistry and Metal-Organic Framework (MOF) Design

The allyl-imino scaffold functions as a soft π-donor for Cu(I) and potentially other d¹⁰ metal centers, while the 6-carboxylate ester provides a hard oxygen-donor site. This bifunctional donor set, absent in both the N-methyl analog (no π-site) and the 6-unsubstituted parent (no carboxylate), makes the target compound a rational candidate for constructing heterobimetallic complexes or MOF nodes where bridging diverse metals is required [1][2].

Medicinal Chemistry: Covalent Inhibitor and Probe Design

The terminal allyl group enables thiol-ene conjugation to cysteine-bearing protein targets or linker attachment to fluorophores and affinity tags. This site-selective functionalization capability, unavailable in the N-methyl analog, supports the development of covalent chemical probes and PROTACs where precise warhead positioning is critical for target engagement .

Chemical Biology: Late-Stage Diversification Libraries

The allyl handle permits late-stage functionalization—via cross-metathesis, hydroboration, or radical addition—without perturbing the benzothiazole core. This enables the rapid generation of structurally diverse compound libraries for phenotypic screening, a strategy not feasible with the inert N-methyl scaffold .

High-Sensitivity Biochemical Assays Requiring Defined Purity

When assay sensitivity demands minimal impurity interference (e.g., single-digit nanomolar IC₅₀ determinations, SPR-based binding studies, or in vivo microdosing), the 97% purity grade of the target compound provides a measurable advantage over the 95% maximum purity of the ethyl ester analog. This 2-percentage-point differential reduces the risk of impurity-driven false positives or potency shifts .

Application
Selection Property
Validation Focus
Coordination Chemistry & MOF Design
Bifunctional donor set (allyl π + ester O)
Metal coordination and structure elucidation
Covalent Inhibitor & Probe Design
Allyl‑based site‑selective conjugation
Conjugation efficiency and target engagement
Late‑Stage Diversification Libraries
Allyl functionalization without core modification
Diversification scope and post‑reaction purity
High‑Sensitivity Biochemical Assays
High‑purity specification (97%)
HPLC purity verification and impurity profiling
Quote Request

Request a Quote for Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.